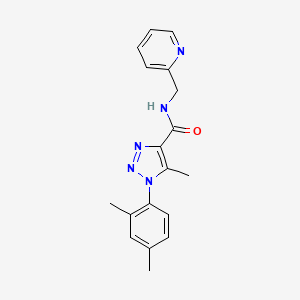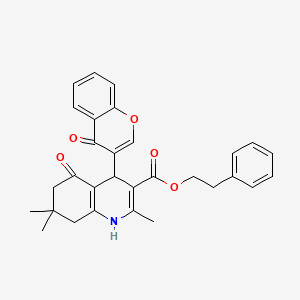![molecular formula C15H14INO5S B5022095 ethyl [5-(3-iodo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5022095.png)
ethyl [5-(3-iodo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [5-(3-iodo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative that has shown promising results in various biological and chemical studies.
Scientific Research Applications
Ethyl [5-(3-iodo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has shown potential applications in various scientific research areas, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. In organic synthesis, it has been used as a building block for the synthesis of other thiazolidinone derivatives. In material science, it has been studied for its optical and electronic properties.
Mechanism of Action
The mechanism of action of Ethyl [5-(3-iodo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways in the body. In anticancer studies, this compound has been shown to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes. In antimicrobial studies, it has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In anticancer studies, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In antimicrobial studies, it has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In anti-inflammatory studies, it has been shown to reduce the production of various inflammatory cytokines, including TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl [5-(3-iodo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments include its high yield of synthesis, its potential applications in various scientific research areas, and its relatively low toxicity. The limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for the research of Ethyl [5-(3-iodo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One direction is to study its potential applications in drug discovery, particularly in the development of new anticancer and antimicrobial agents. Another direction is to study its optical and electronic properties for potential applications in material science. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for better yield and purity.
Synthesis Methods
The synthesis of Ethyl [5-(3-iodo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves the reaction between ethyl acetoacetate and 3-iodo-4-methoxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is reported to be 72%.
properties
IUPAC Name |
ethyl 2-[(5E)-5-[(3-iodo-4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO5S/c1-3-22-13(18)8-17-14(19)12(23-15(17)20)7-9-4-5-11(21-2)10(16)6-9/h4-7H,3,8H2,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGDJWIHPBTVDK-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)I)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)I)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022012.png)

![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B5022015.png)


![2-(4-methoxyphenyl)-N-({1-[4-(methylthio)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5022048.png)


![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5022075.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5022078.png)

![4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine](/img/structure/B5022101.png)

![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5022111.png)